3,4-Dichloro-5-nitrobenzenesulfonamide

Regioisomer differentiation Nitrobenzenesulfonamide protecting groups Nucleophilic aromatic substitution

Regioisomeric misidentification in nitrobenzenesulfonamide procurement risks altered reactivity and compromised purity. 3,4-Dichloro-5-nitrobenzenesulfonamide (CAS 1803726-87-5) provides a defined 3,4-dichloro-5-nitro architecture with an electronic profile distinct from 2-nitro or mono-chloro analogs. • Verified regioisomeric identity ensures predictable reduction potentials and avoids competing nucleophilic aromatic substitution. • Key intermediate for sulfonylurea herbicides, CA inhibitor libraries, and kinase-targeting heterocycles via nitro reduction. • Available at 95% and ISO-certified 98% purity; in stock with global shipping.

Molecular Formula C6H4Cl2N2O4S
Molecular Weight 271.08 g/mol
CAS No. 1803726-87-5
Cat. No. B1410197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-nitrobenzenesulfonamide
CAS1803726-87-5
Molecular FormulaC6H4Cl2N2O4S
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H4Cl2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)
InChIKeyKOOAVALRHBNIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-nitrobenzenesulfonamide (CAS 1803726-87-5): Core Identity and Structural Class for Informed Procurement


3,4-Dichloro-5-nitrobenzenesulfonamide (CAS 1803726-87-5) is a halogenated nitroaromatic sulfonamide with the molecular formula C₆H₄Cl₂N₂O₄S and a molecular weight of 271.08 g/mol [1]. It belongs to the broader class of substituted benzenesulfonamides, which are widely employed as synthetic intermediates for sulfonylurea herbicides, carbonic anhydrase inhibitors, and amine protecting groups [2]. The compound features a unique 3,4-dichloro-5-nitro substitution pattern that distinguishes it from other regioisomers such as 3,4-dichloro-2-nitrobenzenesulfonamide (CAS 1806367-57-6) and the extensively studied 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) . Its computed properties include an XLogP3 of 2.2 and a topological polar surface area of 114 Ų, parameters that influence solubility, permeability, and formulation behavior relative to its analogs [1].

Substitution pattern 3,4-Dichloro-5-nitro
Regioisomeric identity 5-Nitro (meta) position, not 2-nitro
Primary role Synthetic intermediate for sulfonamide derivatization

Why 3,4-Dichloro-5-nitrobenzenesulfonamide Cannot Be Swapped with Other Nitrobenzenesulfonamide Isomers


In the nitrobenzenesulfonamide family, the positional arrangement of chloro and nitro substituents fundamentally alters both electronic properties and synthetic utility. The well-established difference between 2-nitrobenzenesulfonamide (o-nosyl) and 4-nitrobenzenesulfonamide (p-nosyl) protecting groups—where the ortho isomer offers superior regioselectivity in deprotection and avoids competing nucleophilic aromatic substitution at the nitro-bearing carbon—demonstrates that even a single substituent position change has measurable consequences for reaction outcomes [1]. For 3,4-dichloro-5-nitrobenzenesulfonamide, the combined electron-withdrawing effect of two chlorine atoms ortho and para to the sulfonamide group, plus the meta-nitro group, generates a distinct electronic profile that cannot be replicated by mono-chloro analogs (e.g., 2-chloro-5-nitrobenzenesulfonamide) or by the 2-nitro regioisomer [2]. Generic substitution without verifying regioisomeric identity risks altered reactivity in nucleophilic substitution, different reduction potentials, and compromised purity profiles in downstream syntheses.

Attribute
Target Compound
Potential Substitute
Electron-withdrawing profile
Two Cl (ortho/para) + meta-NO2 creates distinct electronic profile
Mono-chloro or 2-nitro regioisomers shift electron distribution, altering reactivity
Nucleophilic substitution behavior
5-Nitro (meta) avoids competing displacement at sulfonamide carbon
Ortho-nosyl analogs may undergo competing nucleophilic aromatic substitution

Quantitative Differentiation Evidence for 3,4-Dichloro-5-nitrobenzenesulfonamide Versus Closest Analogs


Regioisomeric Identity: 5-Nitro vs. 2-Nitro Substitution Pattern Determines Synthetic Reactivity Profile

The 5-nitro substitution pattern in 3,4-dichloro-5-nitrobenzenesulfonamide (nitro group meta to sulfonamide) fundamentally differs from the 2-nitro isomer (nitro group ortho to sulfonamide, CAS 1806367-57-6). In the broader nitrobenzenesulfonamide literature, 2-nitrobenzenesulfonamides (o-nosyl) are established as superior amine protecting groups because they avoid the competing nucleophilic aromatic substitution at the nitro-bearing carbon that plagues 4-nitro isomers [1]. The 5-nitro (meta) configuration of the target compound places the nitro group in a position that neither activates the ring toward nucleophilic displacement at the sulfonamide carbon (as ortho-nitro does) nor creates the regioselectivity problems of para-nitro systems [1]. This positional difference has direct implications for the compound's utility as a synthetic intermediate where predictable, single-site reactivity is required.

Regioisomeric reactivity
Class-level inference
5-Nitro (meta) avoids competing nucleophilic displacement at sulfonamide carbon; ortho-nosyl shows competing substitution.
Supports regioisomer-specific synthetic planning.
Class-level inference from nitrobenzenesulfonamide literature; verify with targeted reactivity testing.
Regioisomer differentiation Nitrobenzenesulfonamide protecting groups Nucleophilic aromatic substitution

Computed Lipophilicity and Polar Surface Area Differentiation Among Regioisomers

The target compound 3,4-dichloro-5-nitrobenzenesulfonamide has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 114 Ų [1]. These computed properties differ from the mono-chloro analog 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0), which has a lower molecular weight (236.63 g/mol) and inherently different lipophilicity due to the presence of only one chlorine atom [2]. The addition of a second chlorine at position 3 in the target compound increases both molecular weight and lipophilicity, which can affect membrane permeability, protein binding, and chromatographic behavior in purification workflows.

Lipophilicity & PSA
Cross-study comparable
XLogP3 = 2.2; TPSA = 114 Ų; MW = 271.08 g/mol
Informs purification method development and solubility behavior.
Computed values; experimental solubility and chromatography data may differ.
Physicochemical property comparison LogP Topological polar surface area

Commercially Available Purity: 95% and 98% Specifications from Multiple Vendors

3,4-Dichloro-5-nitrobenzenesulfonamide is commercially available from multiple suppliers with defined purity specifications. AKSci lists the compound at a minimum purity of 95% , while MolCore offers a higher grade at NLT 98% purity with ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . For comparison, the mono-chloro analog 2-chloro-5-nitrobenzenesulfonamide is also available at 95% purity (AKSci), but its melting point (185-192°C) provides an orthogonal identity verification that is not yet publicly specified for the target compound .

Commercial purity
Data to verify
95% (AKSci); NLT 98% (MolCore, ISO-certified)
Supports purity specification review.
Vendor data; verify by independent QC analysis before use.
Purity specification Quality control Procurement benchmark

Recommended Application Scenarios for 3,4-Dichloro-5-nitrobenzenesulfonamide Based on Available Evidence


Synthetic Intermediate for Sulfonylurea Herbicide Precursors Requiring 3,4-Dichloro-5-nitro Substitution

The compound serves as a key intermediate in the preparation of sulfonylurea herbicides and their sulfonamide or sulfonyl chloride precursors, as described in patent literature covering nitro-sulfobenzamide chemistry. Its 3,4-dichloro-5-nitro architecture matches the substitution pattern required for certain herbicidally active sulfonylurea scaffolds, where both chloro substituents and the nitro group contribute to target-site binding and metabolic stability [1].

Building Block for Carbonic Anhydrase Inhibitor Libraries with Defined Halogenation Patterns

Halogenated benzenesulfonamides are established pharmacophores for carbonic anhydrase (CA) isoform-selective inhibition. The 3,4-dichloro substitution in combination with the 5-nitro group creates a scaffold that can be further functionalized via reduction of the nitro group to an amine, enabling the synthesis of diverse N-substituted derivatives for CA isoform screening panels. The 2020 study by Zakšauskas et al. demonstrates that halogen position and count on the benzenesulfonamide ring significantly influence CA isoform selectivity and binding affinity [2].

Precursor for Nitro-Reduced 3,4-Dichloro-5-aminobenzenesulfonamide in Heterocycle Synthesis

Reduction of the nitro group to the corresponding 5-amino derivative yields 3,4-dichloro-5-aminobenzenesulfonamide, a versatile intermediate for constructing nitrogen-containing heterocycles. The 3,4-dichloro pattern provides two sites for further functionalization via cross-coupling or nucleophilic aromatic substitution, while the sulfonamide group remains available for subsequent transformations. This synthetic sequence is particularly relevant for medicinal chemistry programs targeting kinase inhibitors and other ATP-competitive scaffolds where dichloroaryl motifs are prevalent [3].

Electrochemical or Polarographic Studies of Substituent Effects in Benzenesulfonamide Reduction

The compound's combination of electron-withdrawing chloro and nitro substituents makes it a useful substrate for studying substituent effects on the electrochemical reduction of benzenesulfonamides. The presence of the nitro group in the meta position relative to the sulfonamide, combined with the ortho- and para-chloro substituents, creates a distinctive electronic environment for investigating C-Cl vs. S-N bond cleavage pathways at mercury electrodes in non-aqueous solvents, as described in the polarographic literature on chlorobenzenesulfonamide derivatives [4].

Application
Selection Property
Validation Focus
Sulfonylurea herbicide precursor synthesis
3,4-Dichloro-5-nitro substitution pattern
Regioisomeric identity confirmation
Carbonic anhydrase inhibitor library construction
Halogenated benzenesulfonamide scaffold
Nitro-to-amine reduction efficiency and derivatization
Heterocycle synthesis via 5-amino intermediate
3,4-Dichloro-5-amino derivatizability
Cross-coupling or nucleophilic aromatic substitution reactivity
Electrochemical substituent effect studies
Electron-withdrawing substituent combination
Polarographic reduction behavior
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